molecular formula C15H14BrNO3S B029465 N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide CAS No. 5317-95-3

N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide

Cat. No.: B029465
CAS No.: 5317-95-3
M. Wt: 368.2 g/mol
InChI Key: JCAMJGYWGVGROB-UHFFFAOYSA-N
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Description

N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C15H14BrNO3S. It is known for its unique structure, which includes a bromoacetyl group attached to a phenyl ring, and a sulfonamide group attached to a methylbenzenesulfonamide moiety. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with 2-bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines or thiols in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic substitution: Substituted sulfonamides.

    Oxidation: Oxidized derivatives of the bromoacetyl group.

    Reduction: Reduced derivatives of the bromoacetyl group.

    Hydrolysis: Corresponding acids or amines.

Scientific Research Applications

N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzyme activity or modification of protein structures. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Properties

IUPAC Name

N-[4-(2-bromoacetyl)phenyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S/c1-11-2-8-14(9-3-11)21(19,20)17-13-6-4-12(5-7-13)15(18)10-16/h2-9,17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAMJGYWGVGROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586237
Record name N-[4-(Bromoacetyl)phenyl]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5317-95-3
Record name N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5317-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Bromoacetyl)phenyl]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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